N-Deformyl-N-pivaloyl Orlistat

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

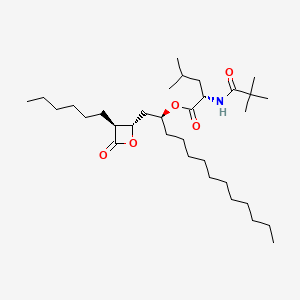

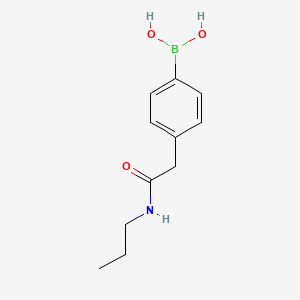

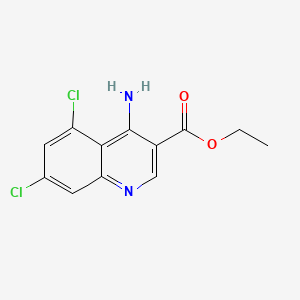

N-Deformyl-N-pivaloyl Orlistat is an impurity of Orlistat , a pancreatic lipase inhibitor that acts locally in the gastrointestinal tract to inhibit lipase . It has the molecular formula C33H61NO5 and a molecular weight of 551.84 .

Molecular Structure Analysis

The molecular structure of N-Deformyl-N-pivaloyl Orlistat is complex. It has a molecular formula of C33H61NO5 and a molecular weight of 551.8 g/mol . The InChI string representation of its structure is InChI=1S/C33H61NO5/c1-8-10-12-14-15-16-17-18-19-21-26 (24-29-27 (30 (35)39-29)22-20-13-11-9-2)38-31 (36)28 (23-25 (3)4)34-32 (37)33 (5,6)7/h25-29H,8-24H2,1-7H3, (H,34,37)/t26-,27-,28-,29-/m0/s1 .

Physical And Chemical Properties Analysis

N-Deformyl-N-pivaloyl Orlistat has a molecular weight of 551.8 g/mol . It has a XLogP3-AA value of 11.4, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . It has a rotatable bond count of 24 . The exact mass of N-Deformyl-N-pivaloyl Orlistat is 551.45497405 g/mol .

科学的研究の応用

DNA Interaction and Antitumor Activity

N-Deformyl-N-pivaloyl derivatives have shown potential in cancer research, particularly in interacting with DNA and exhibiting antitumor activities. A study on a distamycin derivative, which is structurally related to N-Deformyl-N-pivaloyl compounds, demonstrated effectiveness in inhibiting the growth of cancer cell lines. This compound did not act as an inhibitor of macromolecule synthesis but significantly inhibited DNA synthesis, suggesting a novel antitumor agent with a different mode of action from current drugs (Broggini et al., 1991).

Peptide Deformylase Inhibition and Antibacterial Activity

Another significant application is in the development of peptide deformylase inhibitors as antimicrobial agents. N-Deformyl-N-pivaloyl compounds have been explored for their effectiveness against peptide deformylase, an enzyme essential for bacterial growth. Studies have shown that these compounds can inhibit this enzyme, offering a potential route for developing new antibacterial drugs (Teo et al., 2006).

Use in Carbohydrate Chemistry

The N-pivaloyl group, a component of N-Deformyl-N-pivaloyl Orlistat, has been used as a protective reagent in carbohydrate chemistry. It's been applied for the selective protection of sugars, which is crucial in the synthesis of various carbohydrate-based compounds (Santoyo-González et al., 1998).

Implications in Enzyme Substrate Specificity Studies

Research involving N-Deformyl-N-pivaloyl compounds also includes investigations into enzyme substrate specificity. These studies are vital for understanding how enzymes interact with different substrates, which can lead to the development of targeted drugs and therapeutic agents (Hu et al., 1999).

作用機序

Target of Action

N-Deformyl-N-pivaloyl Orlistat is a derivative of Orlistat, which is a potent and selective inhibitor of various lipase enzymes responsible for the metabolism of fat . The primary targets of Orlistat are gastric and pancreatic lipases .

Mode of Action

Orlistat works by reversibly inhibiting the absorption of dietary fats via the inhibition of lipase enzymes . It binds to the active site of these enzymes and prevents them from breaking down dietary fats into smaller molecules that can be absorbed by the body .

Biochemical Pathways

The inhibition of lipase enzymes by Orlistat leads to a decrease in the absorption of dietary fats by approximately 30% . This results in a reduction in caloric intake, which can lead to weight loss.

Pharmacokinetics

The absorption of Orlistat is minimal in both healthy adult volunteers and adult obese patients . Accumulation of Orlistat is minimal in both short-and long-term studies . Orlistat is excreted primarily via the feces .

Result of Action

The primary result of Orlistat’s action is weight loss. By inhibiting the absorption of dietary fats, Orlistat reduces the number of calories that the body absorbs, leading to a decrease in body weight . In addition to weight loss, Orlistat has been shown to improve glycaemic parameters in obese adults with type 2 diabetes mellitus as well as some features of the metabolic syndrome .

Action Environment

The action of Orlistat is local, occurring in the gastrointestinal tract where the lipase enzymes are found . Environmental factors such as diet and exercise can influence the efficacy of Orlistat. A diet high in fat can reduce the effectiveness of Orlistat, as the drug can only inhibit a certain amount of fat absorption . Regular exercise can enhance the weight loss effects of Orlistat .

特性

IUPAC Name |

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H61NO5/c1-8-10-12-14-15-16-17-18-19-21-26(24-29-27(30(35)39-29)22-20-13-11-9-2)38-31(36)28(23-25(3)4)34-32(37)33(5,6)7/h25-29H,8-24H2,1-7H3,(H,34,37)/t26-,27-,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHDTUBQYZYQMS-DZUOILHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H61NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724524 |

Source

|

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-(2,2-dimethylpropanoyl)-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1356017-35-0 |

Source

|

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-(2,2-dimethylpropanoyl)-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)